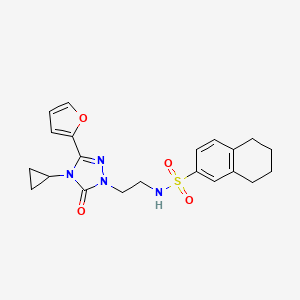
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a sulfonamide group, a triazole ring, and a cyclopropyl-furan moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups suggests diverse applications in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Sulfonamide, Triazole, Cyclopropyl, Furan |
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Antifungal Activity : The presence of the triazole ring is associated with antifungal effects. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Antimicrobial Spectrum : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens, including resistant strains.
Biological Activity Studies
Research on similar compounds has demonstrated their efficacy against various microbial strains. For example:
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylbenzenesulfonamide | Antimicrobial | Not specified |
| Sulfanilamide | Antibacterial | 0.5 - 10 |
| Fluconazole | Antifungal | 0.01 - 0.5 |
Case Studies and Research Findings
A study highlighted the synthesis and biological evaluation of related triazole derivatives that showed promising antibacterial and antifungal activities. For instance:
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various bacterial strains. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-oxo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide exhibited MIC values ranging from 0.25 to 8 µg/mL against resistant strains .
Interaction Studies
Understanding how N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies may involve:
- Molecular Docking : To predict binding affinities with target enzymes.
- In vitro assays : To evaluate cytotoxicity and selectivity against cancer cell lines.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-21-24(23-20(19-6-3-13-29-19)25(21)17-8-9-17)12-11-22-30(27,28)18-10-7-15-4-1-2-5-16(15)14-18/h3,6-7,10,13-14,17,22H,1-2,4-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCUAGMPBCPSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














